3,5-Diethynylaniline CAS 402956-36-9 properties
3,5-Diethynylaniline CAS 402956-36-9 properties
An In-Depth Technical Guide to 3,5-Diethynylaniline: Synthesis, Properties, and Advanced Applications
Introduction
3,5-Diethynylaniline, with CAS number 402956-36-9, is a highly functional aromatic compound that serves as a pivotal building block in the realm of advanced materials and polymer chemistry. Its molecular architecture is distinguished by a central aniline core functionalized with two terminal ethynyl groups at the meta positions. This unique trifunctional nature—a nucleophilic amine group and two highly reactive alkyne moieties—renders it an exceptionally versatile monomer for the synthesis of complex macromolecular structures.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of 3,5-Diethynylaniline, details robust synthetic and polymerization protocols, explores its primary applications in creating high-performance polymers, and outlines essential safety and handling procedures. The insights herein are designed to empower scientific innovation by providing both foundational knowledge and practical, field-proven methodologies.
Section 1: Physicochemical and Spectroscopic Properties
The defining characteristic of 3,5-Diethynylaniline is its dual reactivity, which is a direct consequence of its structure. The aniline group provides a site for oxidative polymerization and further chemical modification, while the two terminal alkyne groups are precursors for cross-linking reactions and metal-catalyzed couplings.[1]
Core Properties
| Property | Value |
| CAS Number | 402956-36-9 |
| Molecular Formula | C₁₀H₇N |
| Molecular Weight | 141.17 g/mol |
| Appearance | Expected to be a solid at room temperature, potentially a crystalline powder, color may range from off-white to brown, darkening on exposure to air and light, typical of anilines. |
| Solubility | Expected to be soluble in common organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and N,N-Dimethylformamide (DMF); likely insoluble in water.[2][3] |
Spectroscopic Signature
While specific spectral data is not widely published, the expected spectroscopic characteristics can be inferred from its structure:
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¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons on the benzene ring, a singlet for the two equivalent terminal alkyne protons (–C≡C-H ), and a broad singlet for the amine (–NH₂ ) protons.
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¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, with unique signals for the carbons bonded to the amine and ethynyl groups. The sp-hybridized carbons of the alkyne groups (–C ≡C –H) will appear in their typical downfield region.
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Infrared (IR) Spectroscopy: Key vibrational bands are expected to be present: a sharp, strong absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, a medium absorption near 2100 cm⁻¹ for the C≡C triple bond stretch, and characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region.
Caption: Molecular structure of 3,5-Diethynylaniline.
Section 2: Synthesis and Purification
The most efficient and widely adopted method for synthesizing aryl alkynes, including 3,5-Diethynylaniline, is the Sonogashira cross-coupling reaction.[4][5] This powerful reaction forms a carbon-carbon bond between the sp² carbon of an aryl halide and the sp carbon of a terminal alkyne.
Causality in Synthetic Strategy
The Sonogashira coupling is preferred due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[6] The synthesis of 3,5-Diethynylaniline typically begins with a 3,5-dihaloaniline, such as 3,5-dibromoaniline.
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Choice of Protected Alkyne: A protected alkyne, most commonly trimethylsilylacetylene (TMSA), is used instead of acetylene gas.[4] This is a critical choice to prevent the undesirable side reaction of Glaser coupling (homo-coupling of the terminal alkyne), thereby ensuring that the coupling occurs selectively at the aryl halide positions.[4]
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Catalyst System: The reaction is catalyzed by a dual-metal system. A palladium(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) serves as the primary cross-coupling catalyst. A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst that facilitates the reaction by forming a more reactive copper-acetylide intermediate.[6][7]
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Deprotection: Following the successful double coupling reaction, the silyl protecting groups are easily removed under mild conditions, typically using a base like potassium carbonate or a fluoride source, to yield the final product.[4]
Caption: Sonogashira coupling workflow for 3,5-Diethynylaniline synthesis.
Experimental Protocol: Synthesis via Sonogashira Coupling
This protocol describes the synthesis starting from 3,5-dibromoaniline. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Part A: Sonogashira Coupling
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Reactor Setup: To a dry, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 3,5-dibromoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 eq), and copper(I) iodide (CuI, 0.10 eq).
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Solvent and Reagents: Add degassed anhydrous solvent (e.g., THF or DMF) followed by degassed triethylamine (TEA, 3.0 eq).
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Alkyne Addition: Slowly add trimethylsilylacetylene (TMSA, 2.2-2.5 eq) to the mixture via syringe.
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Reaction: Heat the reaction mixture to 60-80°C and stir until TLC or GC-MS analysis indicates complete consumption of the starting material (typically 12-24 hours).
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Work-up: Cool the mixture to room temperature. Filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
Part B: Deprotection
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Setup: Dissolve the crude intermediate from Part A in methanol in a round-bottom flask.
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Base Addition: Add potassium carbonate (K₂CO₃, 3.0-4.0 eq) to the solution.
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Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully converted into the product (typically 2-4 hours).
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Work-up: Filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove salts. Dry the organic layer and concentrate to yield the crude product.
Part C: Purification
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Chromatography: Purify the crude 3,5-Diethynylaniline by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure product.
Section 3: Core Applications in Polymer Science
The dual functionality of 3,5-Diethynylaniline makes it a prime candidate for creating two distinct classes of high-performance polymers: thermosetting networks and conjugated conductive polymers.[1]
Thermosetting Polymers via Ethynyl Group Cross-linking
The terminal ethynyl groups can undergo thermal or catalytic polymerization to form a highly cross-linked, three-dimensional aromatic network.[1][8] This curing process transforms the monomer into an infusible and insoluble thermoset material.
Causality of Properties: The high degree of cross-linking and the inherent rigidity of the aromatic rings result in materials with exceptional properties:
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High Thermal Stability: The strong covalent network resists thermal degradation.
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Excellent Mechanical Strength: The rigid structure provides high modulus and strength.
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Chemical Resistance: The dense network limits the penetration of solvents and chemicals.
These properties make such polymers highly suitable for demanding applications in the aerospace and microelectronics industries as adhesives, matrix resins for composites, and encapsulants.[1]
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